2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H3ClF2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents. For instance, the reaction of 2-chloro-3-nitropyridine with difluoromethylating agents under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as chlorination, nitration, and subsequent difluoromethylation of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(difluoromethyl)pyridine
- 2-bromo-6-(difluoromethyl)pyridine
- 3,6-dichloro-4-(trifluoromethyl)pyridazine
- 5-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
1662687-58-2 |
---|---|
Molecular Formula |
C7H3ClF2N2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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